molecular formula C7H9ClN2O2 B13017109 Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate

Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate

Cat. No.: B13017109
M. Wt: 188.61 g/mol
InChI Key: WHTZCFJHFUODJL-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are significant due to their presence in various biologically active molecules and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diamines with propionitrile, followed by cyclization and dehydrogenation using a catalyst such as Raney nickel at elevated temperatures (170-200°C) . Another method involves the esterification of 1H-imidazole-4-carboxylic acid with ethanol in the presence of sulfuric acid at 80°C .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

    Acids/Bases: For ester hydrolysis, common reagents include hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Hydrolysis Products: The corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4-methylimidazole
  • 1-Methylimidazole
  • 4-Methylimidazole

Comparison

Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate is unique due to the presence of the ester and chloro functional groups, which provide distinct reactivity and potential for further functionalization. Compared to similar compounds like 2-ethyl-4-methylimidazole, it offers additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Biological Activity

Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate is a compound of increasing interest in pharmaceutical chemistry due to its potential biological activities. This article explores the synthesis, antimicrobial properties, and other biological activities associated with this compound, drawing on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl chloroacetate with a suitable imidazole derivative under controlled conditions. The process can be summarized as follows:

  • Reagents : Ethyl chloroacetate, 4-methyl-1H-imidazole, and a base (such as sodium ethoxide).
  • Reaction Conditions : The mixture is usually refluxed in an organic solvent like ethanol.
  • Purification : The resulting product is purified through recrystallization or chromatography.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various microorganisms, including Gram-positive and Gram-negative bacteria.

Research Findings

A study assessing the antimicrobial efficacy of related imidazole derivatives indicated that compounds within this class often exhibit varying degrees of antibacterial activity. For instance:

  • Tested Microorganisms : Methicillin-susceptible Staphylococcus aureus (MSSA), Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa.
  • Results : this compound showed moderate to low activity against MSSA and MRSA but was less effective against E. coli and P. aeruginosa .

Comparative Biological Activity

To better understand the biological profile of this compound, it is useful to compare its activity with other related compounds.

Compound NameAntimicrobial Activity (Zone of Inhibition)IC50 (µM)
This compoundModerate against MSSA; Low against E. coliN/A
1-(2-Hydroxypropyl)-4-methylimidazoleHigh against MRSA; Moderate against E. coli10
4-Methylpiperidine derivativesHigh against Gram-negative bacteria5

Case Study 1: Antimicrobial Evaluation

In a controlled study, this compound was administered in vitro to assess its effectiveness against clinical isolates of bacteria. The compound demonstrated a significant zone of inhibition against MSSA but failed to show activity against MRSA strains .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of imidazole derivatives highlighted that modifications at the 4-position significantly influence biological activity. Compounds with bulky substituents at this position tended to exhibit enhanced antimicrobial properties compared to those with smaller groups . This suggests that ethyl 2-chloro substituents may play a critical role in modulating activity.

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

ethyl 2-chloro-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C7H9ClN2O2/c1-3-12-6(11)5-4(2)9-7(8)10-5/h3H2,1-2H3,(H,9,10)

InChI Key

WHTZCFJHFUODJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)Cl)C

Origin of Product

United States

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